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molecular formula C18H11ClN4O2 B8785770 (4-(3-chloropyrazin-2-yloxy)phenyl)(1H-benzo[d]imidazol-2-yl)methanone

(4-(3-chloropyrazin-2-yloxy)phenyl)(1H-benzo[d]imidazol-2-yl)methanone

Cat. No. B8785770
M. Wt: 350.8 g/mol
InChI Key: JNPBJEDWNUKIQL-UHFFFAOYSA-N
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Patent
US08053438B2

Procedure details

To a solution of compound (1H-benzo[d]imidazol-2-yl)(4-hydroxyphenyl)methanone (100 g, 0.42 mol) in anhydrous DMF (1.1 L) was added K2CO3 (145 g, 1.05 mol, 2.5 eq.) and 2,3-dichloropyrazine (75.08 g, 0.50 mol, 1.2 eq.). The reaction was stirred at 90° C. for 18 h. LCMS analysis of the reaction mixture showed that the reaction was complete. The reaction mixture was cooled to ambient temperature and ice-water (3 L) was added, stirred for 30 minutes. The resulting solid was filtered and washed with water (3 L) followed by MTBE (2×500 mL) and dried under vacuum. The solid was treated with 50% MTBE/DCM at 50° C. for 1 h and filtered hot, washed with 50% MTBE/DCM and dried under vacuum overnight to obtain product. Mother liquor was refluxed with 50% MTBE/DCM for 2 h and filtered hot and washed with 50% MTBE/DCM to get another batch of product. MS (ESI, pos. ion) m/z: 351.0 (M+1). IC50 (uM) +.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
75.08 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two
Name
MTBE DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)=[O:11].C([O-])([O-])=O.[K+].[K+].[Cl:25][C:26]1[C:31](Cl)=[N:30][CH:29]=[CH:28][N:27]=1.CC(OC)(C)C.C(Cl)Cl>CN(C=O)C>[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([C:12]1[CH:17]=[CH:16][C:15]([O:18][C:31]2[C:26]([Cl:25])=[N:27][CH:28]=[CH:29][N:30]=2)=[CH:14][CH:13]=1)=[O:11] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)O
Name
Quantity
145 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
75.08 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
1.1 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
3 L
Type
reactant
Smiles
Step Three
Name
MTBE DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 90° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water (3 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
The solid was treated with 50% MTBE/DCM at 50° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
washed with 50% MTBE/DCM
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to obtain product
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
washed with 50% MTBE/DCM
CUSTOM
Type
CUSTOM
Details
to get another batch of product

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)OC2=NC=CN=C2Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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